

# Application of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile in Medicinal Chemistry

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## Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

Cat. No.: B124140

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## Application Notes

The compound **2,3-Dihydro-1,4-benzodioxine-5-carbonitrile** is a valuable building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of potent enzyme inhibitors. The 1,4-benzodioxane scaffold is a well-established privileged structure in drug discovery, known to interact with a variety of biological targets.<sup>[1][2]</sup> This has led to the development of compounds with a wide range of therapeutic applications, including agents targeting neuronal nicotinic,  $\alpha$ 1 adrenergic, and serotonergic receptors, as well as antitumor and antibacterial agents.<sup>[2]</sup>

The principal application of **2,3-Dihydro-1,4-benzodioxine-5-carbonitrile** is in the development of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.<sup>[3][4][5][6]</sup> PARP1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.

While **2,3-Dihydro-1,4-benzodioxine-5-carbonitrile** itself is not reported to be the active pharmacophore, its corresponding carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as a lead compound for PARP1 inhibition.<sup>[3][5][6]</sup> The carbonitrile serves as a direct precursor to this active carboxamide. Further chemical

modifications and scaffold hopping of the 2,3-dihydro-1,4-benzodioxine-5-carboxamide have led to the discovery of even more potent PARP1 inhibitors.[3][5][6]

Beyond PARP1 inhibition, the 2,3-dihydro-1,4-benzodioxin core is found in molecules developed as:

- Antihypertensive and diuretic agents.[7]
- Anti-inflammatory compounds.[8]
- $\alpha$ 1-Adrenoceptor antagonists.[9]
- 5-HT1A receptor agonists.[10]
- Potential dipeptidyl peptidase IV and carbonic anhydrase inhibitors.[1]

These diverse applications underscore the versatility of the 2,3-dihydro-1,4-benzodioxin scaffold and highlight the importance of intermediates like **2,3-Dihydro-1,4-benzodioxine-5-carbonitrile** in the synthesis of novel therapeutic agents.

## Data Presentation

Table 1: PARP1 Inhibition Data for 2,3-Dihydro-1,4-benzodioxine-5-carboxamide and Analogs

Compound Number	Chemical Name	PARP1 IC50 ( $\mu$ M)
4	2,3-dihydro-1,4-benzodioxine-5-carboxamide	5.8
3	(Structure not fully specified in search results)	12
10	(Phthalazinone scaffold)	0.88
49	(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][3][6]oxazine-8-carboxamide	0.082

Data sourced from high-throughput virtual screening and subsequent enzymatic assays.[3][5][6]

## Experimental Protocols

### Synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbonitrile

While a direct protocol for the synthesis of the carbonitrile is not explicitly detailed in the provided search results, a plausible synthetic route can be inferred from the synthesis of the corresponding carboxamide and related precursors. The following is a proposed experimental protocol.

#### Step 1: Esterification of 2,3-dihydroxybenzoic acid

To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, concentrated sulfuric acid is added cautiously at low temperature (e.g., 5 °C). The reaction mixture is then refluxed for 12 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated to yield methyl 2,3-dihydroxybenzoate.[3]

#### Step 2: Cyclization to form the benzodioxine ring

1,2-Dibromoethane (1.0-1.2 eq) is added to a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1-1.5 eq) in dimethylformamide (DMF). The mixture is heated to reflux for approximately 10 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to give methyl 2,3-dihydrobenzo[b][3][6]dioxine-5-carboxylate.[3]

#### Step 3: Amidation to form the primary amide

The methyl ester from the previous step is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide, followed by an acidic workup. The resulting carboxylic acid is then converted to the primary amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide. This can be achieved using standard amide coupling reagents or through the formation of an acid chloride followed by reaction with ammonia.

#### Step 4: Dehydration of the primary amide to the nitrile

The primary amide, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, can be dehydrated to the target compound, **2,3-Dihydro-1,4-benzodioxine-5-carbonitrile**. Common dehydrating agents for this transformation include phosphorus pentoxide ( $P_2O_5$ ), thionyl chloride ( $SOCl_2$ ), or trifluoroacetic anhydride. The reaction is typically carried out in an inert solvent under anhydrous conditions.

## PARP1 Inhibition Assay

The following is a general protocol for a recombinant PARP1 enzyme assay, as described in the literature.<sup>[3]</sup>

#### Materials:

- Recombinant human PARP1 enzyme
- Histones (as a substrate)
- Biotinylated  $NAD^+$
- Streptavidin-coated plates
- HRP-conjugated anti-poly(ADP-ribose) antibody
- TMB substrate
- Stop solution (e.g., 2N  $H_2SO_4$ )
- Assay buffer
- Test compounds (dissolved in DMSO)
- 3-Aminobenzamide (as a positive control)

#### Procedure:

- Histones are pre-coated onto the wells of a streptavidin-coated microplate.

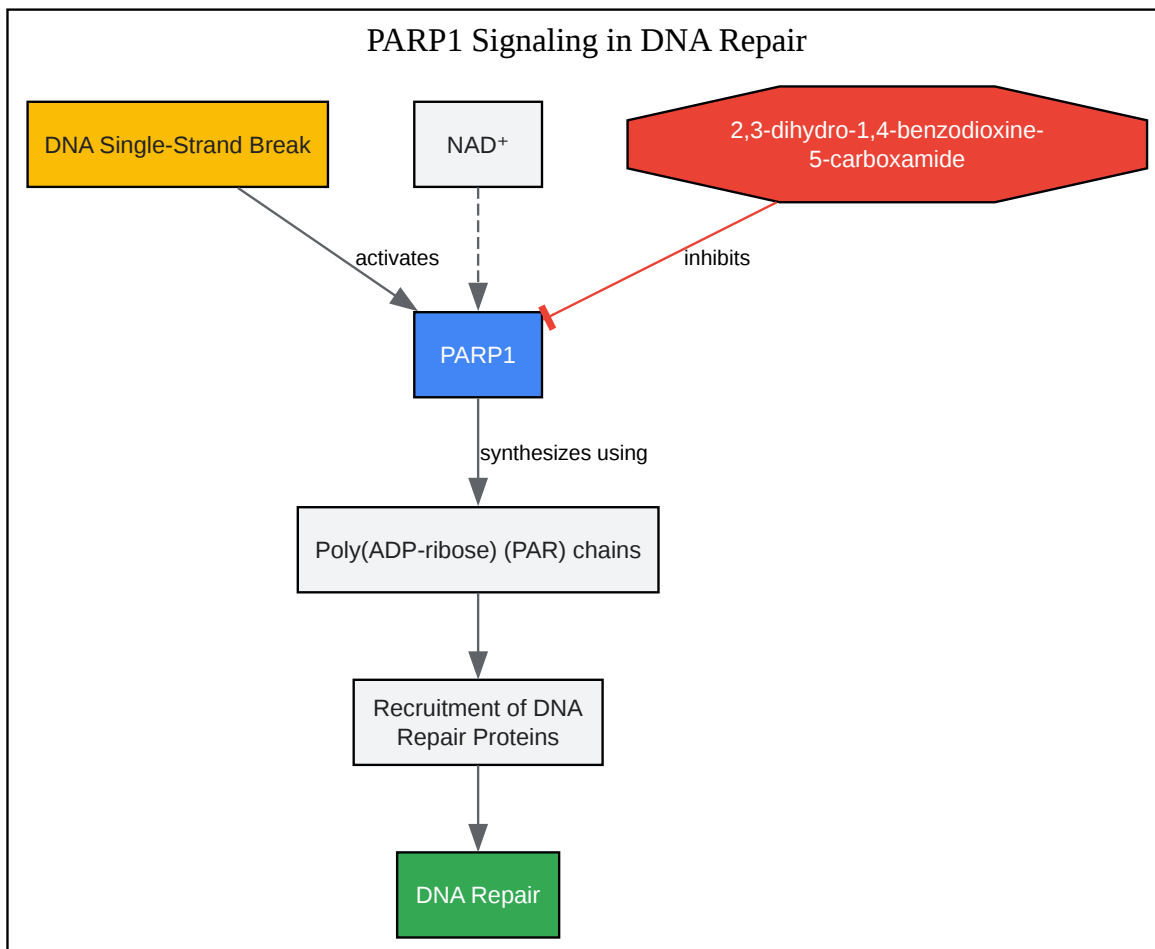
- The test compounds, diluted to the desired concentrations (e.g., a single high concentration for initial screening or a dilution series for IC50 determination), are added to the wells.
- Recombinant PARP1 enzyme is added to the wells.
- The enzymatic reaction is initiated by the addition of biotinylated NAD<sup>+</sup>.
- The plate is incubated to allow for the poly(ADP-ribose)ation of the histones.
- The wells are washed to remove unreacted reagents.
- An HRP-conjugated anti-poly(ADP-ribose) antibody is added to the wells and incubated to detect the biotinylated poly(ADP-ribose) chains.
- After another washing step, a TMB substrate is added, and the color is allowed to develop.
- The reaction is stopped with a stop solution.
- The absorbance is read on a plate reader at the appropriate wavelength.
- The percentage of inhibition is calculated relative to a vehicle control (DMSO), and IC50 values are determined from the dose-response curves.

## Visualizations



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Caption: Synthetic pathway to **2,3-Dihydro-1,4-benzodioxine-5-carbonitrile**.



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Caption: Mechanism of PARP1 inhibition in DNA repair.

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